
3-Tetradecyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecyl-1,3-oxazolidine is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyl-1,3-oxazolidine typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the reaction of tetradecylamine with glyoxal under mildly basic conditions to form the oxazolidine ring. The reaction can be catalyzed by chiral magnesium phosphate, which promotes the formation of hemiaminal intermediates that subsequently cyclize to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and temperature conditions to facilitate the reaction between tetradecylamine and glyoxal. The use of catalysts such as chiral magnesium phosphate enhances the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Tetradecyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Functionalized oxazolidines
Scientific Research Applications
3-Tetradecyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in transition metal catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of oxazolidinone antibiotics.
Industry: Utilized as a moisture scavenger in polyurethane coatings and as a performance modifier in paints.
Mechanism of Action
The mechanism of action of 3-Tetradecyl-1,3-oxazolidine involves its ability to form stable complexes with various substrates. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis .
Comparison with Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Oxazolines: Unsaturated analogues of oxazolidines with similar chemical reactivity but different biological activities.
Thiazolidines: Contain sulfur instead of oxygen in the ring, exhibiting different chemical and biological properties.
Uniqueness: 3-Tetradecyl-1,3-oxazolidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .
Properties
CAS No. |
116624-61-4 |
|---|---|
Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
3-tetradecyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h2-17H2,1H3 |
InChI Key |
WHOKMPBNKLQWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


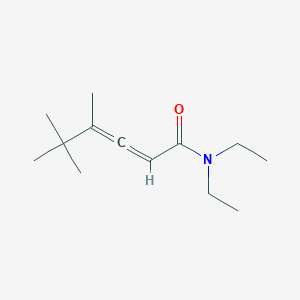

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
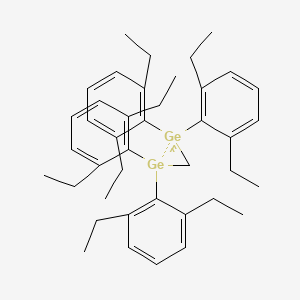


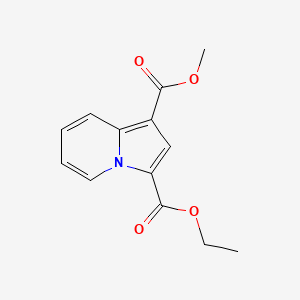
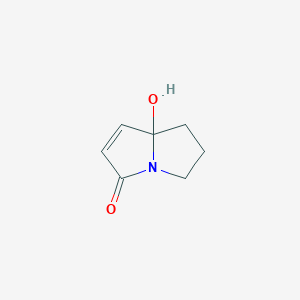

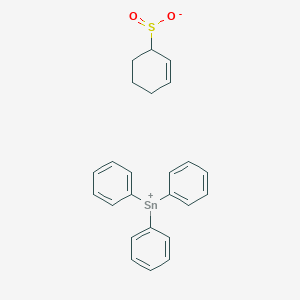
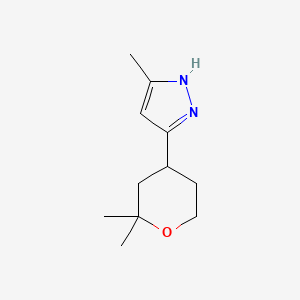
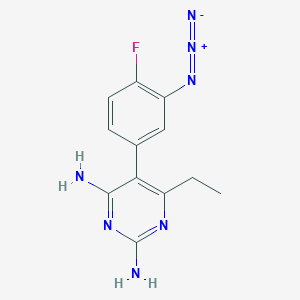
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
